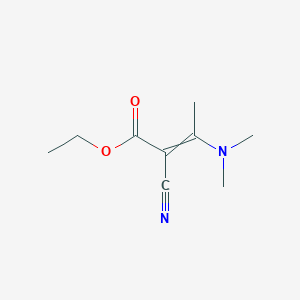
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and an ester functional group. These structural features contribute to its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation Reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
The reactions of this compound can yield a variety of products, including substituted nitriles, heterocyclic compounds, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the development of pharmaceutical agents, including potential drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and dyes.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-(dimethylamino)but-2-enoate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbon atoms. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The dimethylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-3-(dimethylamino)but-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: This compound has a thiophene ring instead of a dimethylamino group, leading to different reactivity and applications.
Ethyl 2-cyano-3-(furan-2-yl)acrylate: The presence of a furan ring in this compound also results in distinct chemical properties and uses.
Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate:
These comparisons highlight the unique features of this compound, particularly its versatility and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
31128-07-1 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C9H14N2O2/c1-5-13-9(12)8(6-10)7(2)11(3)4/h5H2,1-4H3 |
Clé InChI |
NWIDCOPZCILOOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)N(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


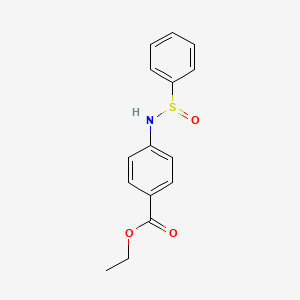
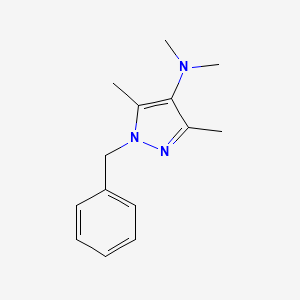

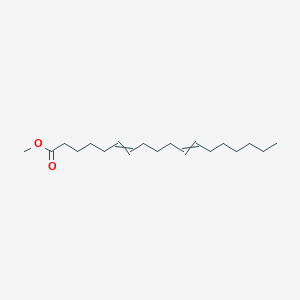
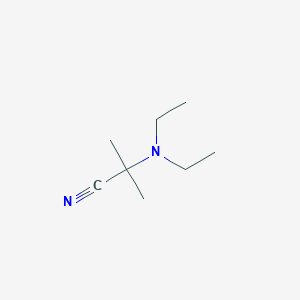
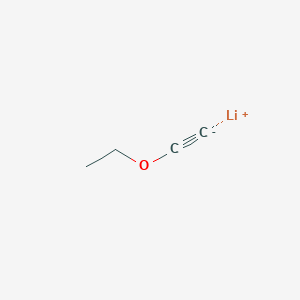
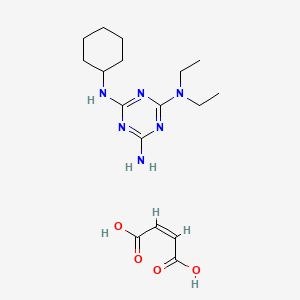


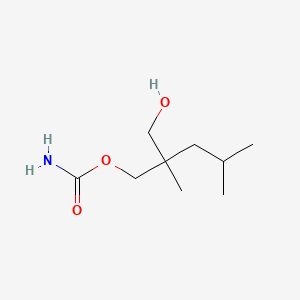
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
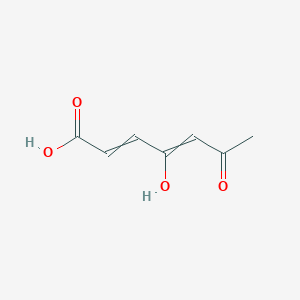
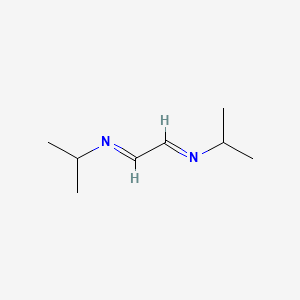
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
